

Fmoc-D-Threoninol: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *fmoc-d-Threoninol*

Cat. No.: B557614

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Introduction: **Fmoc-D-Threoninol** is a protected amino alcohol that serves as a valuable building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its strategic use in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains. The "D-" configuration signifies the stereochemistry at the alpha-carbon, which can impart unique and beneficial properties to the resulting peptides, such as enhanced stability against enzymatic degradation. This technical guide provides an overview of the available preliminary information on **Fmoc-D-Threoninol**, including its properties, general applications, and representative experimental protocols.

Core Properties and Specifications

While specific preliminary studies detailing the synthesis and characterization of **Fmoc-D-Threoninol** are not readily available in the public domain, data from commercial suppliers provides key physical and chemical properties. This information is crucial for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₂₁ NO ₄	[1]
Molecular Weight	327.4 g/mol	[1] [2]
Appearance	White to off-white powder	
CAS Number	252049-02-8	[1]
Storage Conditions	2-8°C	

Applications in Research and Drug Development

The unique structural features of **Fmoc-D-Threoninol** make it a versatile tool for medicinal chemists and peptide scientists. Its primary applications lie in the synthesis of modified peptides with tailored properties.

- Peptide Synthesis: As a non-standard amino acid building block, **Fmoc-D-Threoninol** can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The hydroxyl group on the side chain can also serve as a site for further chemical modification, such as glycosylation or the attachment of other functional moieties.[\[3\]](#)
- Drug Development: The incorporation of D-amino acids or their alcohol derivatives into peptide-based drug candidates is a well-established strategy to enhance their therapeutic potential.[\[4\]](#) D-isomers are not recognized by the endogenous proteases that typically degrade L-amino acid-based peptides, leading to a significantly longer *in vivo* half-life and improved bioavailability.[\[4\]](#) The threoninol moiety itself can also influence the conformational properties of the peptide, potentially leading to improved receptor binding and biological activity.[\[3\]](#)
- Bioconjugation: The primary amine of D-Threoninol, once deprotected, can be used as a handle for bioconjugation, allowing for the attachment of peptides to other molecules such as proteins, antibodies, or drug delivery systems.[\[3\]](#)

Experimental Protocols

Detailed experimental protocols specifically for the synthesis or incorporation of **Fmoc-D-Threoninol** are not available in published research literature. However, the following represents a standard, generalized protocol for the manual solid-phase synthesis of a peptide incorporating an Fmoc-protected amino acid, which can be adapted for **Fmoc-D-Threoninol**.

General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps of swelling the resin, deprotection of the Fmoc group, and coupling of the next Fmoc-amino acid.

Materials:

- Fmoc-protected amino acids (including **Fmoc-D-Threoninol**)
- Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents (e.g., HBTU, HOBr)
- N,N-Diisopropylethylamine (DIPEA)
- Solid-phase synthesis vessel
- Shaker or nitrogen bubbling system for agitation

Procedure:

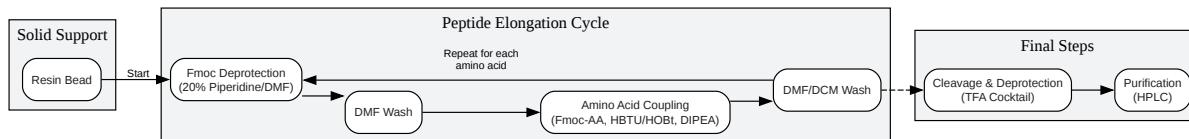
- Resin Swelling:
 - Place the desired amount of resin in the synthesis vessel.
 - Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

- Drain the DMF.
- Fmoc Deprotection:
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 5-10 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for another 15-20 minutes.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-amino acid (e.g., **Fmoc-D-Threoninol**, 3-5 equivalents relative to the resin loading) and coupling reagents (e.g., HBTU/HOBt, equivalent to the amino acid) in DMF.
 - Add DIPEA (2-3 equivalents relative to the amino acid) to activate the amino acid.
 - Immediately add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - To confirm the completion of the coupling reaction, a ninhydrin test can be performed. A negative result (no color change) indicates a complete reaction.
 - Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
- Chain Elongation:
 - Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
- Cleavage and Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane). The exact composition of the cocktail depends on the amino acid composition of the peptide.

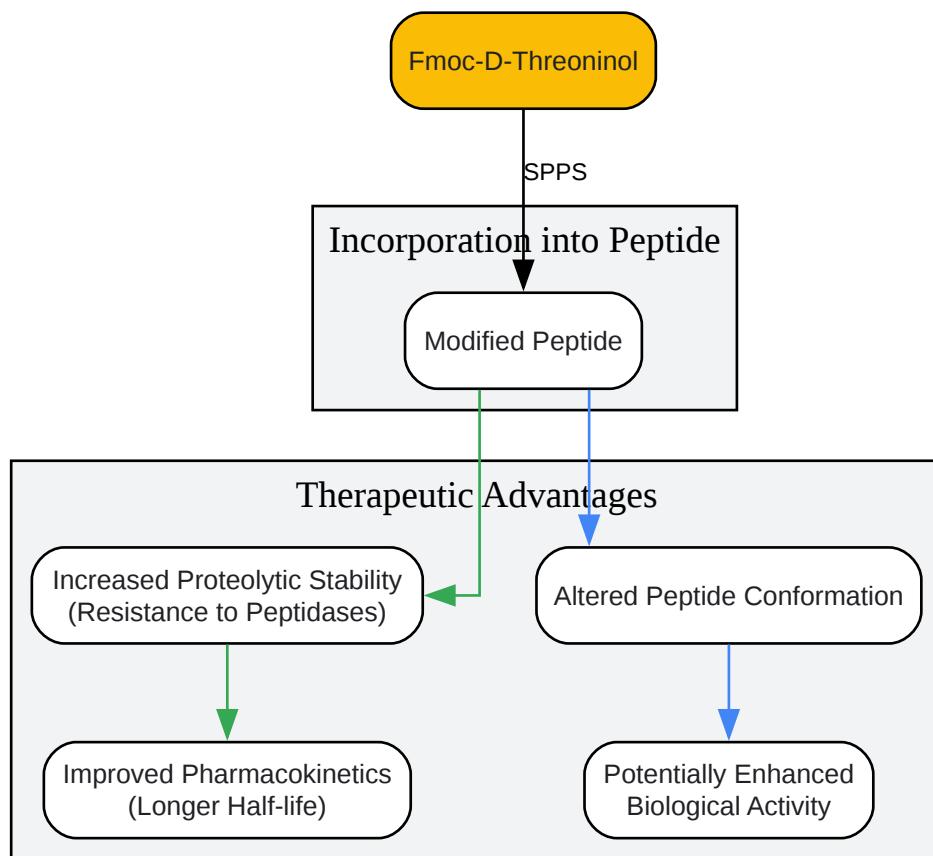
Visualizing the Workflow and Rationale

To better illustrate the processes and concepts discussed, the following diagrams are provided.



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A generalized workflow for Fmoc-based solid-phase peptide synthesis.



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Logical diagram illustrating the benefits of incorporating D-amino alcohols into peptides.

Conclusion:

Fmoc-D-Threoninol is a valuable reagent for the synthesis of modified peptides with potentially enhanced therapeutic properties. While specific, in-depth preliminary studies on this compound are not widely published, its utility can be inferred from the extensive body of research on Fmoc-SPPS and the strategic use of D-amino acids in drug design. The provided general protocols and conceptual diagrams serve as a foundational guide for researchers and scientists looking to incorporate **Fmoc-D-Threoninol** into their drug discovery and development programs. Further research into the specific reaction kinetics, optimal coupling conditions, and biological effects of peptides containing **Fmoc-D-Threoninol** is warranted to fully elucidate its potential.

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